Demethylamino Ranitidine Acetamide Sodium

Description

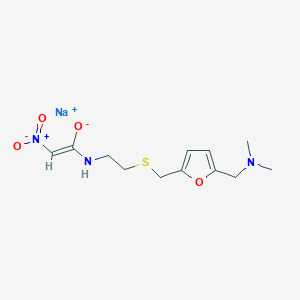

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(Z)-1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/q;+1/p-1/b12-8-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWETXBRGXAEYGG-JCTPKUEWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551855 | |

| Record name | Sodium (Z)-1-({2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}amino)-2-nitroethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112251-56-6 | |

| Record name | Sodium (Z)-1-({2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}amino)-2-nitroethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Demethylamino Ranitidine Acetamide Sodium (Ranitidine Impurity D)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Demethylamino Ranitidine Acetamide Sodium, a significant impurity and degradation product of the drug Ranitidine. This document elucidates its chemical identity, properties, and its critical role in the context of pharmaceutical quality and safety, particularly its implication in the formation of N-nitrosodimethylamine (NDMA). Detailed methodologies for its analytical characterization and a conceptual framework for its formation are presented. This guide is intended to serve as a crucial resource for researchers, analytical scientists, and professionals in drug development and quality control.

Introduction

This compound, formally identified as Ranitidine Impurity D (Sodium Salt), is a substance of significant interest in the pharmaceutical sciences.[1][2][3] It is recognized as a degradation product of Ranitidine, a once widely-used histamine H2-receptor antagonist for the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease.[4][5] The emergence of concerns over the presence of the probable human carcinogen N-nitrosodimethylamine (NDMA) in ranitidine products has intensified the scrutiny of its impurities, including this compound, which has been identified as a potential precursor to NDMA formation.[6][7][8] Understanding the chemical characteristics, formation pathways, and biological implications of this impurity is paramount for ensuring the safety and quality of pharmaceutical products.

Chemical and Physical Properties

This compound is the sodium salt of N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide.[9] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide, Sodium Salt | |

| Synonyms | Ranitidine Impurity D (Sodium Salt), Ranitidine Demethylamino Acetamide Sodium | [9] |

| CAS Number | 112251-56-6 | [1][2] |

| Molecular Formula | C12H18N3NaO4S | [1][9] |

| Molecular Weight | 323.34 g/mol | [1][9] |

| Appearance | Typically supplied as a solid | |

| Solubility | Soluble in polar solvents such as water and methanol. |

Formation and Synthesis

This compound is primarily formed through the degradation of Ranitidine.[4] While specific, detailed protocols for its de novo synthesis are not widely published, it can be generated and isolated for research and analytical purposes through forced degradation studies of Ranitidine.

Formation through Forced Degradation

Ranitidine Impurity D can be formed when Ranitidine is subjected to acidic or basic conditions.[6] A general protocol for its formation via forced degradation is outlined below. This protocol is intended as a conceptual workflow; specific concentrations, temperatures, and durations may require optimization based on the desired yield and purity.

Experimental Protocol: Forced Degradation of Ranitidine Hydrochloride

-

Preparation of Ranitidine Solution: Prepare a stock solution of Ranitidine Hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration.

-

Acidic/Basic Hydrolysis:

-

For acidic degradation, add a strong acid (e.g., HCl) to the Ranitidine solution to achieve a final concentration of 0.1 N HCl.

-

For basic degradation, add a strong base (e.g., NaOH) to the Ranitidine solution to achieve a final concentration of 0.1 N NaOH.

-

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours). The reaction progress should be monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

-

Neutralization: After the desired level of degradation is achieved, neutralize the solutions with an appropriate acid or base.

-

Isolation and Purification: The resulting solution, containing a mixture of Ranitidine and its degradation products, can be subjected to preparative HPLC or other chromatographic techniques to isolate and purify Demethylamino Ranitidine Acetamide (the free acid form).

-

Salt Formation: The purified free acid can then be converted to the sodium salt by reacting it with a stoichiometric amount of a sodium-containing base (e.g., sodium hydroxide or sodium methoxide) in a suitable solvent, followed by precipitation or lyophilization.

Caption: Workflow for the generation of this compound via forced degradation of Ranitidine.

Analytical Characterization

The identification and quantification of this compound in pharmaceutical samples are crucial for quality control. Standard analytical techniques are employed for its characterization. Reference standards are commercially available from various suppliers, who typically provide a Certificate of Analysis (CoA) with detailed analytical data.

Table of Analytical Data (Typical from a Certificate of Analysis)

| Analytical Technique | Typical Data Provided |

| ¹H-NMR | Full spectrum with peak assignments confirming the chemical structure. |

| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. |

| HPLC | Purity assessment, typically >98%. |

| Infrared (IR) Spectroscopy | Spectrum showing characteristic functional group vibrations. |

| Thermogravimetric Analysis (TGA) | Data on thermal stability and decomposition. |

Mechanism of Action and Biological Implications

As an impurity, this compound is not intended to have a therapeutic effect. Its primary significance lies in its potential to contribute to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen.

Role as an NDMA Precursor

Studies have shown that several ranitidine impurities, including Impurity D, can produce NDMA upon degradation.[7][8] The dimethylamino moiety within the structure of this impurity is a potential source for the formation of NDMA. The degradation can be influenced by factors such as temperature, pH, and the presence of nitrosating agents.

Caption: Conceptual pathway illustrating the role of this compound as an intermediate in NDMA formation from Ranitidine.

Toxicology

Direct and comprehensive toxicological data specifically for this compound is not extensively available in public literature. The primary toxicological concern is its contribution to the formation of NDMA. Regulatory agencies have established strict limits for NDMA in pharmaceutical products due to its carcinogenic potential. Therefore, controlling the levels of impurities like this compound is a critical aspect of mitigating the risk of NDMA contamination.

Conclusion

This compound, or Ranitidine Impurity D, is a critical compound to monitor in the manufacturing and storage of ranitidine-containing products. Its role as a degradation product and a potential precursor to the formation of the carcinogen NDMA underscores the importance of robust analytical methods for its detection and control. This technical guide provides a foundational understanding of this impurity for professionals engaged in pharmaceutical research, development, and quality assurance, highlighting the ongoing need for vigilance in ensuring drug safety.

References

- 1. Ranitidine EP Impurity D | CAS No- 117846-02-3 | Simson Pharma Limited [simsonpharma.com]

- 2. agnitio.co.in [agnitio.co.in]

- 3. clearsynth.com [clearsynth.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. In Vitro Analysis of N-Nitrosodimethylamine (NDMA) Formation From Ranitidine Under Simulated Gastrointestinal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities: Possible Root Causes of the Presence of NDMA in Ranitidine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ranitidine EP Impurity D | 117846-02-3 [chemicea.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ranitidine Impurity D Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been a widely used medication for the treatment of conditions caused by excess stomach acid. However, the discovery of N-nitrosodimethylamine (NDMA) as a potential contaminant in ranitidine products has led to extensive investigation into its degradation pathways and the formation of various impurities. Among these, Ranitidine Impurity D has been identified as a significant degradation product. This technical guide provides a comprehensive overview of the chemical structure, analytical methodologies, and formation of Ranitidine Impurity D sodium salt, a crucial reference standard for pharmaceutical quality control.

Chemical Structure and Identification

Ranitidine Impurity D is chemically known as N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-2-nitroacetamide. The sodium salt form is the ionized version of this molecule.

Chemical Structure:

Caption: Chemical structure of Ranitidine Impurity D sodium salt.

Molecular and Physical Properties

| Property | Value | Reference |

| Chemical Name | N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-2-nitroacetamide sodium salt | [1][2][3] |

| Synonyms | Demethylamino Ranitidine Acetamide Sodium | [2][3] |

| CAS Number | 112251-56-6 | [1][2][3] |

| Molecular Formula | C₁₂H₁₈N₃NaO₄S | [1] |

| Molecular Weight | 323.34 g/mol | [1][2] |

| Appearance | White Powder (Hygroscopic) | [2] |

| Storage Condition | -20°C, dark | [2] |

Structural Identifiers

| Identifier | Value | Reference |

| IUPAC Name | sodium;1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate | [3] |

| SMILES | CN(C)CC1=CC=C(CSCCNC(=O)C--INVALID-LINK--[O-])O1.[Na+] | [3] |

| InChI | InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8H,5-7,9H2,1-2H3,(H,13,16);/q;+1/p-1 | [3] |

Formation and Degradation Pathway

Ranitidine Impurity D is known to be formed from the degradation of ranitidine under certain conditions. Studies have shown that Impurity D, along with other impurities, can be formed under acidic or basic conditions.[4] Furthermore, forced degradation studies have revealed that several ranitidine impurities, including Impurity D, can produce N-nitrosodimethylamine (NDMA) upon heating.[5]

Caption: Simplified degradation pathway of Ranitidine to Impurity D and subsequent NDMA formation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Analysis

A reliable HPLC method is crucial for the detection and quantification of Ranitidine Impurity D in drug substances and products. While a specific method solely for the sodium salt is not detailed in the public literature, methods for ranitidine and its impurities can be adapted. The following is a representative HPLC method based on available data for the analysis of ranitidine and its impurities.[5][6]

Chromatographic Conditions

| Parameter | Description |

| Column | XSelect HSS T3, 4.6 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.02% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient can be optimized to achieve separation of ranitidine and its impurities. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 25.0 µL |

| Detection | UV at 245 nm |

| Mass Detection | ESI+ mode, scanning a mass range that includes the m/z of Ranitidine Impurity D for peak confirmation. |

Sample Preparation

-

Drug Substance: Prepare a solution of the ranitidine drug substance in water at a concentration of 30 mg/mL.[4]

-

Drug Product (Tablets): Crush tablets and dissolve the powder in water to achieve a ranitidine concentration of 30 mg/mL. Centrifuge the solution for 30 minutes at 4000 rpm and filter through a 0.2 µm PVDF syringe filter before injection.[4]

System Suitability

Before sample analysis, the chromatographic system should be evaluated for its suitability. This includes assessing parameters such as theoretical plates, tailing factor, and resolution between critical peak pairs to ensure the method's performance.

Spectroscopic Data (Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the furan ring, the dimethylamino group, the ethyl chain, and the nitroacetamide moiety.

-

¹³C-NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, providing confirmation of the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule, such as:

-

N-H stretching vibrations

-

C-H stretching of the furan ring and alkyl groups

-

C=C stretching of the furan ring

-

NO₂ stretching of the nitro group

-

C=O stretching of the amide group

-

C-N and C-S stretching vibrations

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the accurate mass, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern, which is crucial for structural elucidation and identification in complex matrices.

Conclusion

Ranitidine Impurity D sodium salt is a critical reference standard for the pharmaceutical industry, particularly in the quality control of ranitidine-containing products. Its proper identification and quantification are essential to ensure the safety and efficacy of these medicines. This technical guide has provided a detailed overview of its chemical structure, formation, and analytical methodologies. For researchers and drug development professionals, a thorough understanding of this impurity is paramount for developing robust manufacturing processes and stable formulations. It is recommended to obtain a certified reference standard and its accompanying Certificate of Analysis for precise analytical work.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Ranitidine Hydrochloride Imp. D (EP) as sodium salt - Analytica Chemie [analyticachemie.in]

- 3. veeprho.com [veeprho.com]

- 4. waters.com [waters.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glppharmastandards.com [glppharmastandards.com]

Unveiling Demethylamino Ranitidine Acetamide Sodium: A Technical Profile of a Key Ranitidine Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Demethylamino Ranitidine Acetamide Sodium, also known as Ranitidine Impurity D (Sodium Salt), with the CAS number 112251-56-6. This document collates available scientific information regarding its chemical properties, formation, and its significant role as a precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen that led to the widespread recall of ranitidine products.[1][2][3]

Core Compound Data

This compound is recognized as a significant impurity and degradation product of the H2 histamine receptor antagonist, ranitidine.[4][5] Its presence in ranitidine drug substances and products is a critical parameter for quality control in the pharmaceutical industry.

| Property | Value | Source(s) |

| Chemical Name | N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide, Sodium Salt | [6] |

| Synonyms | Ranitidine Impurity D (Sodium Salt), Ranitidine Demethylamino Acetamide | [6][7] |

| CAS Number | 112251-56-6 | [4][6] |

| Molecular Formula | C₁₂H₁₈N₃NaO₄S | [4][6] |

| Molecular Weight | 323.34 g/mol | [4][6] |

Formation and Synthesis

This compound (Ranitidine Impurity D) is known to form from the degradation of ranitidine under acidic or basic conditions.[8] While specific, detailed synthesis protocols for the isolated impurity are not widely published in scientific literature, its formation is a key aspect of forced degradation studies of ranitidine.[9][10] These studies are essential for understanding the stability of the parent drug and identifying potential impurities that may arise during its shelf life.[11]

The general pathway for its formation involves the hydrolysis of the N-methyl-2-nitro-1,1-ethenediamine group of the ranitidine molecule.

Contribution to NDMA Formation

A significant concern associated with several ranitidine impurities, including Impurity D, is their potential to act as precursors to the formation of N-nitrosodimethylamine (NDMA).[8][12] Forced thermal degradation studies have demonstrated that Ranitidine Impurity D generates NDMA.[8][13]

One study investigated the amount of NDMA formed from various ranitidine impurities after heating at 110°C for 1 hour. The results for Impurity D are summarized below.

| Impurity | State | NDMA Formed (µM) |

| Ranitidine Impurity D | Crystalline | <0.01 |

Data from a forced degradation study at 110°C for 1 hour.[13]

It is important to note that while the amount of NDMA generated from crystalline Impurity D under these specific conditions was minimal compared to other amorphous impurities, its presence still contributes to the overall risk of NDMA contamination in ranitidine products.[8][13]

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. fda.gov [fda.gov]

- 3. Association between ranitidine use with potential NDMA impurities and risk of cancer in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. agilent.com [agilent.com]

- 7. N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities: Possible Root Causes of the Presence of NDMA in Ranitidine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

- 10. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability of ranitidine tablets subjected to stress and environmental conditions, by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

Physicochemical Properties of Ranitidine Impurity D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been a widely used medication for the treatment of conditions caused by excess stomach acid. The purity of any active pharmaceutical ingredient (API) is critical for its safety and efficacy. Ranitidine Impurity D is a known impurity of Ranitidine that requires careful characterization and control. This technical guide provides a comprehensive overview of the known physicochemical properties of Ranitidine Impurity D, detailed experimental protocols for its analysis, and a logical representation of its relationship to the parent compound.

Physicochemical Properties

Ranitidine Impurity D, chemically known as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-2-nitroacetamide, is a substance that requires thorough characterization to ensure the quality of ranitidine drug products. While extensive experimental data for some properties are not publicly available, the following table summarizes the key known and predicted physicochemical characteristics of this impurity.

| Property | Value | Source |

| Chemical Name | N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-2-nitroacetamide | [1][2] |

| Synonyms | Ranitidine EP Impurity D, Ranitidine BP Impurity D | [2] |

| CAS Number | 117846-02-3 | [3][4] |

| Molecular Formula | C12H19N3O4S | [1][3][4] |

| Molecular Weight | 301.36 g/mol | [2][3][4] |

| Physical State | Solid (powder) | [5] |

| Boiling Point | 476.9 ± 45.0 °C (Predicted) | [6] |

| pKa | 6.06 ± 0.29 (Predicted) | [6] |

| Storage | 2-8°C | [7] |

Experimental Protocols

Accurate determination of Ranitidine Impurity D is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation and quantification of ranitidine and its impurities.

High-Performance Liquid Chromatography (HPLC) for the Determination of Ranitidine and its Impurities

This protocol is a composite based on established methods for the analysis of ranitidine and its related substances.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used. For example, a 100 x 4.6 mm column with 3 µm particle size.[8]

-

Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent is commonly employed.

-

Solvent A: 0.1 M Ammonium acetate in water.

-

Solvent B: Methanol.

-

A typical gradient could start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the impurities and the active ingredient.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.[8]

-

Detection Wavelength: UV detection at 230 nm or 322 nm.[8]

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a reference standard of Ranitidine Impurity D in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

-

Sample Solution: Accurately weigh the ranitidine drug substance or a crushed tablet and dissolve it in the diluent to a suitable concentration for analysis.

-

All solutions should be filtered through a 0.45 µm filter before injection.

-

-

Data Analysis:

-

The identification of Ranitidine Impurity D is based on the retention time compared to the reference standard.

-

Quantification is achieved by comparing the peak area of the impurity in the sample solution with the peak area of the standard solution.

-

Logical Relationship Diagram

The following diagram illustrates the relationship between Ranitidine and its impurity, Ranitidine Impurity D. This relationship is primarily one of chemical structure, where the impurity is a variant of the parent drug molecule, often formed during synthesis or degradation.

Conclusion

This technical guide provides a summary of the currently available physicochemical information for Ranitidine Impurity D. While some experimental data remains elusive in the public domain, the provided analytical methodology offers a robust framework for its identification and quantification. The logical diagram visually encapsulates the direct relationship between the active pharmaceutical ingredient and this specific impurity. For researchers and professionals in drug development, stringent control and a thorough understanding of such impurities are paramount to ensuring the safety and quality of pharmaceutical products.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: RANITIDINE [orgspectroscopyint.blogspot.com]

- 3. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. fda.gov [fda.gov]

- 6. Ranitidine Impurity D (EP)-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Ranitidine | 117846-02-3 [chemicalbook.com]

In-Depth Technical Guide: Synthesis of Demethylamino Ranitidine Acetamide Sodium (Ranitidine Impurity D)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylamino Ranitidine Acetamide Sodium, chemically known as N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide sodium salt, is recognized as Impurity D in the European Pharmacopoeia (EP) monograph for Ranitidine Hydrochloride. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that is closely monitored to ensure the safety and efficacy of drug products. Understanding the synthesis pathways of such impurities is crucial for their identification, characterization, and control during drug manufacturing. This technical guide provides a detailed overview of a plausible synthesis pathway for this compound, based on established chemical principles and analogous reactions reported in the literature for ranitidine and its derivatives.

While a specific, step-by-step synthesis protocol for this particular impurity is not extensively documented in publicly available literature, this guide constructs a scientifically sound synthetic route, complete with proposed experimental protocols and relevant data presented for clarity. It is important to note that this compound is primarily considered a process-related impurity or a degradation product of ranitidine, and its formation can occur under acidic or basic conditions[1]. The information presented herein is intended to serve as a foundational resource for researchers in process development, quality control, and drug metabolism studies.

Proposed Synthesis Pathway

The proposed synthesis of this compound can be envisioned as a multi-step process, culminating in the formation of the target molecule. The key strategic disconnection involves the formation of an amide bond between the crucial intermediate, 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine, and a suitable nitroacetic acid derivative.

Overall Synthesis Scheme:

Caption: Proposed four-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis pathway. These are based on analogous reactions found in the literature for the synthesis of ranitidine and related compounds.

Step 1: Synthesis of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine (Intermediate A)

This procedure is adapted from known methods for the synthesis of the ranitidine side chain.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-(dimethylaminomethyl)furfuryl alcohol (1 equivalent) and cysteamine hydrochloride (1.1 equivalents).

-

Add a suitable solvent, such as a mixture of 1-butanol and toluene (1:1 v/v).

-

Add a strong base, for instance, potassium hydroxide (2 equivalents), to the suspension.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 18-24 hours.

-

After cooling to room temperature, wash the reaction mixture with water and brine.

-

Separate the organic phase and evaporate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of Ethyl Nitroacetate (Intermediate B)

This is a standard esterification reaction.

Methodology:

-

To a solution of nitroacetic acid (1 equivalent) in ethanol (excess), add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain ethyl nitroacetate.

Step 3: Synthesis of N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide

This step involves the acylation of the primary amine (Intermediate A) with the nitroacetate ester (Intermediate B).

Methodology:

-

In a sealed reaction vessel, dissolve 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine (1 equivalent) in a high-boiling point aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add ethyl nitroacetate (1.1 equivalents) to the solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours. The reaction should be monitored by TLC or HPLC to track the consumption of the starting materials and the formation of the product.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated by precipitation upon addition of a non-polar solvent or by extraction and subsequent purification by column chromatography.

Step 4: Formation of this compound

This is a straightforward acid-base reaction to form the sodium salt.

Methodology:

-

Dissolve the purified N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide in a suitable solvent such as ethanol or methanol.

-

Add a stoichiometric amount of a sodium base, for example, a solution of sodium hydroxide or sodium ethoxide in ethanol, dropwise with stirring.

-

The sodium salt may precipitate out of the solution or can be obtained by evaporation of the solvent.

-

Wash the resulting solid with a non-polar solvent (e.g., diethyl ether) and dry under vacuum to yield the final product.

Data Presentation

As a specific synthesis of this compound is not well-documented, quantitative data from a validated process is not available. The following table presents the key chemical properties of the target compound.

| Property | Value | Source(s) |

| Chemical Name | N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide Sodium Salt | [2] |

| Synonyms | Ranitidine Impurity D (Sodium Salt) | [2] |

| CAS Number | 112251-56-6 | [2] |

| Molecular Formula | C12H18N3NaO4S | [2] |

| Molecular Weight | 323.34 g/mol | [2] |

Logical Workflow for Synthesis

The logical progression of the synthesis is outlined in the following diagram, illustrating the transformation of starting materials into the final product.

Caption: Logical workflow of the proposed synthesis.

Signaling Pathways and Biological Context

There is currently no specific information in the scientific literature detailing the interaction of this compound with any particular signaling pathways in a pharmacological context. As an impurity of ranitidine, its biological activity has not been a primary focus of research. The main concern regarding ranitidine impurities has been their potential to contribute to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen[3]. Further research would be required to elucidate any specific biological effects or pathway interactions of this compound.

Conclusion

This technical guide provides a comprehensive, albeit proposed, synthesis pathway for this compound (Ranitidine Impurity D). By leveraging established chemical reactions for the synthesis of ranitidine and its analogues, a plausible and detailed route has been outlined. The provided experimental protocols are intended to serve as a starting point for researchers aiming to synthesize this impurity for analytical, toxicological, or metabolic studies. The lack of extensive literature on the specific synthesis and biological activity of this compound highlights an area for potential future investigation, particularly in the context of pharmaceutical impurity profiling and safety assessment.

References

- 1. Ethyl Nitroacetate in Aza-Henry Addition on Trifluoromethyl Aldimines: A Solvent-Free Procedure To Obtain Chiral Trifluoromethyl α,β-Diamino Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling the Molecular Vibrations: An In-depth Technical Guide to the Infrared Spectroscopy of Demethylamino Ranitidine Acetamide Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylamino Ranitidine Acetamide Sodium, also identified as Ranitidine Impurity D (Sodium Salt), is a significant related substance in the manufacturing and stability studies of Ranitidine, a widely used histamine H2-receptor antagonist. The characterization of such impurities is a critical aspect of drug development and quality control, ensuring the safety and efficacy of the final pharmaceutical product. Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique for the structural elucidation and identification of these compounds by providing a unique "molecular fingerprint" based on the vibrational frequencies of their functional groups. This technical guide provides a comprehensive overview of the infrared spectroscopic analysis of this compound, including predicted spectral data, detailed experimental protocols, and a logical workflow for spectral interpretation.

Predicted Infrared Spectral Data

While a publicly available, experimentally verified infrared spectrum of pure this compound is not readily found in the literature, its characteristic absorption bands can be predicted based on its known chemical structure (Molecular Formula: C₁₂H₁₈N₃O₄S·Na) and by comparing it to the well-documented spectrum of ranitidine hydrochloride. The key functional groups present in this compound and their expected vibrational frequencies are summarized in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Notes |

| N-H (Secondary Amine) | 3300 - 3500 | Stretching | Likely to be a broad peak due to hydrogen bonding. This is a key difference from Ranitidine which has a secondary amine and a protonated tertiary amine in its hydrochloride salt form. |

| C-H (Alkane) | 2850 - 2960 | Stretching | Corresponding to the methylene and methyl groups in the molecule. |

| C=C (Furan ring) | 1500 - 1600 | Stretching | Characteristic of the furan moiety. |

| C=C (Nitroacetamide) | 1620 - 1680 | Stretching | Part of the conjugated system of the nitroacetamide group. |

| NO₂ (Nitro group) | 1500 - 1570 (asymmetric) 1300 - 1370 (symmetric) | Stretching | Strong absorption bands characteristic of the nitro functional group. |

| C-N | 1020 - 1250 | Stretching | Vibrations from the various C-N bonds within the molecule. |

| C-O-C (Furan ring) | 1000 - 1300 | Stretching | Ether linkage within the furan ring. |

| C=O (Acetamide) | 1630 - 1680 | Stretching | The carbonyl group of the acetamide functionality. |

| S-C | 600 - 800 | Stretching | Thioether linkage. |

Table 1: Predicted Infrared Absorption Bands for this compound.

Experimental Protocols

A standard protocol for obtaining the infrared spectrum of a solid pharmaceutical substance like this compound is provided below. This protocol is based on the widely used Potassium Bromide (KBr) pellet method, which is suitable for transmission FTIR spectroscopy.

Objective: To obtain a high-quality infrared spectrum of this compound for structural characterization.

Materials and Equipment:

-

This compound sample

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Infrared-grade Potassium Bromide (KBr), desiccated

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation (KBr Pellet Method): a. Gently grind approximately 1-2 mg of the this compound sample in a clean, dry agate mortar. b. Add approximately 100-200 mg of dry, infrared-grade KBr to the mortar. c. Thoroughly mix the sample and KBr by grinding with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation. d. Transfer a portion of the mixture into the collar of the pellet-forming die. e. Level the surface of the powder and place the plunger into the collar. f. Place the die assembly into the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. g. Carefully remove the pellet from the die.

-

Instrument Setup and Background Collection: a. Ensure the FTIR spectrometer is properly calibrated and the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. b. Collect a background spectrum using an empty sample holder or a pure KBr pellet. This will be subtracted from the sample spectrum to remove any instrumental and atmospheric absorptions.

-

Sample Analysis: a. Place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer. b. Acquire the infrared spectrum of the sample over the desired wavenumber range (typically 4000 - 400 cm⁻¹). c. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing and Interpretation: a. Perform a background subtraction on the collected sample spectrum. b. Identify and label the major absorption peaks in the spectrum. c. Correlate the observed peak positions with the characteristic vibrational frequencies of the functional groups present in the this compound molecule.

Mandatory Visualizations

Caption: Experimental workflow for FTIR analysis of this compound.

Caption: Logical relationship for infrared spectral interpretation.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of pharmaceutical impurities like this compound. By understanding the predicted absorption frequencies of its constituent functional groups and employing standardized experimental protocols, researchers and drug development professionals can effectively utilize FTIR to confirm the identity and assess the purity of this ranitidine-related compound. The workflows presented in this guide provide a systematic approach to the acquisition and interpretation of infrared spectral data, contributing to robust quality control and regulatory compliance in the pharmaceutical industry.

Ranitidine forced degradation studies and byproducts

An In-depth Technical Guide to Forced Degradation Studies of Ranitidine and Its Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine H2-receptor antagonist, was widely used to treat conditions caused by excess stomach acid. However, the discovery of the probable human carcinogen N-nitrosodimethylamine (NDMA) as a degradation byproduct led to its widespread withdrawal from the market. Understanding the chemical stability of ranitidine and the pathways through which it degrades is crucial for ensuring the safety and efficacy of pharmaceutical products. Forced degradation, or stress testing, is a vital component of drug development that helps identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.

This technical guide provides a comprehensive overview of the forced degradation of ranitidine under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal stress. It summarizes key degradation products, presents quantitative data from various studies, details experimental protocols, and visualizes the degradation pathways.

Forced Degradation Pathways and Byproducts

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing. This helps to rapidly elucidate the degradation profile. For ranitidine, these studies have revealed its susceptibility to degradation under multiple conditions, leading to a variety of byproducts, including the highly scrutinized NDMA.

Hydrolytic Degradation (Acidic and Basic Conditions)

Ranitidine's stability is highly dependent on pH. Studies show that it undergoes degradation in both acidic and alkaline environments, with two distinct pathways being operative under strongly acidic and strongly alkaline conditions.[1][2][3] The molecule is reported to be most stable in the pH range of 5-8.[4]

Under basic hydrolysis (e.g., 0.5 M NaOH), a major degradation product with a mass-to-charge ratio (m/z) of 302 has been identified.[5][6][7] In one study, degradation under unspecified conditions yielded three primary molecules: an alcohol, an oxime, and an amine.[4]

Table 1: Quantitative Data from Hydrolytic Degradation Studies

| Stress Condition | Degradation Products | Yield/Percentage | Reference |

| Unspecified Hydrolysis | Alcohol | 9% | [4] |

| Oxime | 32% | [4] | |

| Amine | 28% | [4] | |

| 0.5 M NaOH, 24h, RT | Degradation Product (m/z 302) | Major Product | [5][6][7] |

Oxidative Degradation

Ranitidine is susceptible to oxidation. Common metabolites like ranitidine N-oxide, ranitidine S-oxide, and desmethylranitidine are also observed as degradation products.[8] Studies using advanced oxidation processes (AOPs) like UV-photolysis, UV in the presence of peroxodisulfate (UV/PDS), and sonolysis have demonstrated high removal efficiencies.[8][9] Exposure to 10% hydrogen peroxide (H₂O₂) also results in significant degradation.[4] The degradation pathways primarily involve C-N and C-H bond cleavage, hydroxylation, and reduction of the nitro group.[9]

Table 2: Quantitative Data from Oxidative Degradation Studies

| Stress Condition | Degradation Efficiency | Time | Reference |

| UV-photolysis | 99.8% | 60 min | [8][9] |

| UV/Peroxodisulfate (PDS) | 100% | 60 min | [8][9] |

| Sonolysis | 98.8% | 60 min | [8][9] |

| 10% H₂O₂ | Significant Degradation | 15 min | [4] |

Photolytic Degradation

Exposure to light is a significant factor in ranitidine degradation. Direct photolysis is considered a major degradation pathway.[10][11] When exposed to a xenon lamp in its solid state, as many as sixteen degradation products were detected.[4] Among these were several volatile compounds, including N,N-dimethylformamide (DMF), acetaldoxime, thiazole, dimethylacetamide, and 5-methylfurfural.[4][12][13] Under noon summertime sunlight, ranitidine was found to have a short half-life of just 35 minutes.[10][11]

Table 3: Identified Photodegradation Products

| Stress Condition | Identified Products | Reference |

| Xenon Lamp (Solid State) | N,N-dimethylformamide (DMF), 15 other products | [4] |

| Photo-irradiation (Solid State) | Acetaldoxime, Thiazole, Dimethylformamide, Dimethylacetamide, 5-methylfurfural | [12][13] |

| Summertime Sunlight | (Unspecified products) | [10][11] |

Thermal Degradation

Heat is a critical factor accelerating the degradation of ranitidine, particularly in the solid state. This degradation is a key pathway for the formation of NDMA.[14][15] Studies have shown that ranitidine is unstable at temperatures of 40°C and 55°C.[4] One early study noted approximately 20% degradation when stored at 45°C with 45% relative humidity.[4] The presence of impurities and moisture can eliminate lag times and promote a phase transition to a more reactive solution phase, thereby accelerating degradation.[16]

Table 4: Quantitative Data from Thermal Degradation Studies

| Stress Condition | Degradation/Observation | Reference |

| 40°C and 55°C (Injectable Solution) | Failed stability testing | [4] |

| 45°C, 45% Relative Humidity | ~20% degradation | [4] |

| 60°C, 80°C, 100°C (Solid State) | Formation of multiple thermal decomposition products | [17][18][19] |

| 50°C and 110°C (Solid State) | NDMA generated from ranitidine and its impurities | [14] |

| 60°C / 75% RH | NDMA formation triggered by moisture and oxygen | [20] |

The Formation of N-Nitrosodimethylamine (NDMA)

The presence of NDMA in ranitidine products is a major safety concern. NDMA is not typically an impurity from the manufacturing process but is formed from the degradation of the ranitidine molecule itself.[14][15] The chemical structure of ranitidine contains both a dimethylamino group and a nitro group, which can react intermolecularly under certain conditions (especially heat) to form NDMA.[4][14] The formation is significantly influenced by heat and humidity.[15] Furthermore, certain process impurities of ranitidine can also degrade to form NDMA when heated.[14] Another well-documented pathway is the reaction of ranitidine with chloramine during water disinfection processes, which can produce high yields of NDMA.[21][22]

Visualizing Degradation and Experimental Workflows

Caption: A typical workflow for conducting ranitidine forced degradation studies.

Caption: Overview of ranitidine degradation under different stress conditions.

Caption: Conceptual pathway illustrating the intrinsic degradation to NDMA.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following protocols are based on methodologies cited in the literature for conducting forced degradation studies on ranitidine.

Protocol 1: Acid and Base-Induced Degradation

-

Objective: To study hydrolytic degradation.

-

Sample Preparation: Prepare a 1.0 mg/mL solution of ranitidine hydrochloride drug substance in purified water.[5][6]

-

Acid Degradation: Mix the ranitidine solution with an equal volume of 1.0 M hydrochloric acid (to achieve a final concentration of 0.5 M HCl and 0.5 mg/mL ranitidine). Store at room temperature.[5][6]

-

Base Degradation: Mix the ranitidine solution with an equal volume of 1.0 M sodium hydroxide (to achieve a final concentration of 0.5 M NaOH and 0.5 mg/mL ranitidine). Store at room temperature.[5][6]

-

Time Points: Withdraw aliquots at specified intervals (e.g., 3, 6, and 24 hours).[5]

-

Analysis: Neutralize the aliquots with an equivalent concentration of base or acid, respectively. Dilute with water to a suitable working concentration (e.g., 0.1 mg/mL) and analyze immediately using a stability-indicating HPLC or LC-MS method.[5][7]

Protocol 2: Thermal Degradation (Solid State)

-

Objective: To study the effect of heat on solid ranitidine.

-

Sample Preparation: Place a known quantity of ranitidine hydrochloride powder into glass vials.[17][18]

-

Stress Conditions: Expose the samples to various temperatures in a calibrated thermostat or stability chamber. Examples from literature include:

-

Analysis: Dissolve the heat-stressed powder in a suitable solvent. Analyze using HPTLC or HPLC to separate and identify the degradation products.[17][18] For NDMA analysis, store samples under controlled temperature and humidity (e.g., 60°C / 75% RH) and analyze using a validated LC-MS/MS method.[20]

Protocol 3: Photodegradation (Solid State)

-

Objective: To assess the impact of light on ranitidine stability.

-

Sample Preparation: Expose ranitidine hydrochloride powder directly to a light source.

-

Stress Conditions: Use a photostability chamber equipped with a xenon lamp or UV lamps that meet ICH Q1B guidelines. One study exposed solid ranitidine to a xenon lamp at 45°C.[4] Another used a weathering chamber with UVB radiation (λ = 310 nm).[23]

-

Analysis: For volatile products, use Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).[13] For non-volatile degradants, dissolve the powder and analyze by HPLC.

Protocol 4: Analytical Method for NDMA Quantification (LC-HRMS)

-

Objective: To accurately quantify NDMA levels while avoiding artifactual formation during analysis. (Note: GC-based methods can cause thermal degradation of ranitidine, leading to artificially high NDMA readings).[24]

-

Instrumentation: Liquid Chromatograph coupled with a High-Resolution Mass Spectrometer (LC-HRMS).[24]

-

Chromatography: Use a reverse-phase column to separate NDMA from the ranitidine peak.

-

Detection: Monitor the accurate mass-to-charge ratio of the protonated NDMA ion in the mass spectrometer.[24]

-

Quantification: Perform quantification by comparing the peak area of NDMA in the sample to an external calibration curve prepared with a certified NDMA reference standard.[24] The FDA's published method achieved a Limit of Quantitation (LOQ) of 1.0 ng/mL, equivalent to 0.033 ppm in the drug substance.[24]

Conclusion

The forced degradation of ranitidine is a complex process influenced by pH, temperature, light, oxygen, and moisture. Studies have conclusively shown that the drug is inherently unstable, capable of degrading through multiple pathways to form a variety of byproducts. The formation of N-nitrosodimethylamine (NDMA) via the intrinsic degradation of the ranitidine molecule is of paramount concern and is significantly accelerated by heat and humidity. The comprehensive data and protocols outlined in this guide serve as a critical resource for pharmaceutical scientists in understanding the stability profile of ranitidine, developing robust analytical methods, and ensuring the safety of drug products. These findings underscore the importance of rigorous stability and forced degradation testing throughout the drug development lifecycle.

References

- 1. Isolation and identification of the hydrolytic degradation products of ranitidine hydrochloride | Semantic Scholar [semanticscholar.org]

- 2. Isolation and identification of the hydrolytic degradation products of ranitidine hydrochloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Isolation and identification of the hydrolytic degradation products of ranitidine hydrochloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. waters.com [waters.com]

- 7. waters.com [waters.com]

- 8. connectsci.au [connectsci.au]

- 9. connectsci.au [connectsci.au]

- 10. employees.csbsju.edu [employees.csbsju.edu]

- 11. Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Detection of some volatile degradation products released during photoexposition of ranitidine in a solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Phase behavior of ranitidine HCl in the presence of degradants and atmospheric moisture--impact on chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. DSpace [repository.kaust.edu.sa]

- 22. pubs.acs.org [pubs.acs.org]

- 23. jfda-online.com [jfda-online.com]

- 24. fda.gov [fda.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and analysis of process-related impurities in ranitidine. The discovery of N-nitrosodimethylamine (NDMA) in ranitidine products has underscored the critical importance of understanding and controlling impurities in active pharmaceutical ingredients (APIs) and finished drug products. This document details the known process-related and degradation impurities of ranitidine, their formation pathways, and detailed analytical methodologies for their detection and quantification.

Overview of Ranitidine and its Impurities

Ranitidine is a histamine H2-receptor antagonist used to decrease stomach acid production.[1] The synthesis and storage of ranitidine can lead to the formation of various impurities. These are broadly categorized as process-related impurities (formed during manufacturing) and degradation products (formed during storage).[2] The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) list eleven potential impurities, designated as Impurities A through K.[3]

The most critical of these impurities, due to its classification as a probable human carcinogen, is N-nitrosodimethylamine (NDMA).[4] The formation of NDMA in ranitidine has been linked to the degradation of the ranitidine molecule itself, particularly at elevated temperatures and humidity.[5][6] Furthermore, certain process-related impurities can also act as precursors or contribute to the formation of NDMA.[3]

Ranitidine Process-Related and Degradation Impurities

The known impurities of ranitidine, as listed in the USP and Ph. Eur., are detailed below.

Chemical Structures and Nomenclature

The chemical structures and names of ranitidine and its designated impurities are presented in the following table.

| Compound | Chemical Name |

| Ranitidine | N-(2-[([5-((dimethylamino)methyl)furan-2-yl]methyl)thio]ethyl)-N'-methyl-2-nitro-1,1-ethenediamine |

| Impurity A | N,N'-bis[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]thio]ethyl]-2-nitroethene-1,1-diamine |

| Impurity B | [5-[[(2-aminoethyl)thio]methyl]furan-2-yl]methyldimethylamine |

| Impurity C | N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitroethene-1,1-diamine (Ranitidine S-Oxide) |

| Impurity D | N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]thio]ethyl]-N'-methyl-urea |

| Impurity E | N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]thio]ethyl]acetamide |

| Impurity F | 5-[(dimethylamino)methyl]furan-2-carboxylic acid |

| Impurity G | 2,2'-dithiobis(N-methyl-1-nitro-2-ethenamine) |

| Impurity H | 1-methylamino-1-methylthio-2-nitroethene |

| Impurity I | 2,2'-methylenebis[N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-N'-methyl-2-nitroethene-1,1-diamine] |

| Impurity J | Ranitidine N-Oxide |

| Impurity K | N,N-dimethyl-5-((methylthio)methyl)furan-2-methanamine |

Formation Pathways of Key Impurities

The formation of these impurities can occur through various mechanisms during the synthesis and storage of ranitidine.

-

Impurity A is a known process-related impurity that can also be formed through the hydrolysis of ranitidine.[3]

-

Impurity C (Ranitidine S-Oxide) is formed by the oxidative degradation of the sulfide linkage in the ranitidine molecule.[3][7]

-

Impurities D and H can be formed from ranitidine under acidic or basic conditions.[3]

-

N-Nitrosodimethylamine (NDMA) is primarily formed through the degradation of the ranitidine molecule itself.[8] The dimethylamino moiety and the nitro group in the ranitidine structure are precursors to its formation.[3] Several of the process-related impurities, such as A, C, D, E, H, and I, have also been shown to generate NDMA under forced degradation conditions.[3][4]

The following diagram illustrates the general pathways for the formation of key ranitidine impurities.

Caption: Formation pathways of key ranitidine impurities.

Quantitative Data on Ranitidine Impurities

The presence and levels of impurities in ranitidine drug substances and products are subject to strict regulatory control. The focus has been predominantly on NDMA due to its carcinogenic potential.

| Impurity | Typical Levels Observed | Regulatory Limit (Acceptable Intake) |

| NDMA | 3.38 - 57.05 ng/mL in some tested batches[9] | 96 ng/day[4] |

| Impurity A | - | ≤ 0.3% (w/w) in ranitidine hydrochloride drug substance[3] |

| Other Impurities (B-K) | - | Generally controlled according to ICH guidelines |

Experimental Protocols for Impurity Analysis

Accurate and sensitive analytical methods are essential for the identification and quantification of ranitidine impurities. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

HPLC-UV Method for General Impurity Profiling

This method is suitable for the routine quality control of ranitidine and its known impurities.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1 M Ammonium acetate in water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic: 15% A, 85% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 230 nm or 314 nm |

| Injection Volume | 20 µL |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a known quantity of ranitidine hydrochloride USP reference standard and impurity reference standards in the mobile phase to obtain a desired concentration.

-

Sample Solution: For tablets, crush a suitable number of tablets to obtain a powder equivalent to a specific amount of ranitidine. Dissolve in the mobile phase, sonicate for 10-20 minutes, and dilute to the final concentration. For liquid dosage forms, directly dilute with the mobile phase.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

The following diagram illustrates the general workflow for HPLC-UV analysis.

Caption: HPLC-UV experimental workflow for ranitidine impurity analysis.

LC-MS/MS Method for Trace-Level NDMA Analysis

This highly sensitive and specific method is required for the quantification of NDMA at the low levels mandated by regulatory agencies.

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Value |

| Column | ACE C18-AR, 4.6 mm x 150 mm, 3 µm particle size |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Methanol |

| Gradient | Time(min)/%B: 0/3, 3/3, 15/15, 15.1/100, 17/100, 17.1/3, 22/3 |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 50 µL |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive |

| MS/MS Transition (MRM) | Q1: 75.1 m/z -> Q3: 58.2 m/z for NDMA |

Sample Preparation:

-

Standard Solution: Prepare a stock solution of NDMA in methanol. Serially dilute with water to prepare calibration standards ranging from approximately 0.03 to 20 ppm.

-

Sample Solution: Weigh an amount of ranitidine drug substance or powdered tablets equivalent to 1.5 g of ranitidine into a 100 mL volumetric flask. Add 50 mL of diluent (water or methanol) and sonicate for 20 minutes. Dilute to volume.

-

Centrifuge the sample solution at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

The logical relationship for method selection is depicted below.

Caption: Method selection for ranitidine impurity analysis.

Conclusion

The identification and control of process-related impurities are paramount to ensuring the safety and efficacy of ranitidine products. This guide has provided a detailed overview of the known impurities, their formation pathways, and robust analytical methods for their detection. A thorough understanding of these aspects is crucial for researchers, scientists, and drug development professionals to mitigate the risks associated with impurities and to comply with stringent regulatory standards. The continued development and application of sensitive analytical techniques will remain a cornerstone of ensuring the quality of pharmaceutical products.

References

- 1. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. perkinelmer.com [perkinelmer.com]

- 5. fda.gov [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. RANITIDINE IMPURITY C CAS#: 73851-70-4 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization of Ranitidine Related Compound D, a known impurity of the drug ranitidine. This document outlines the compound's fundamental properties, detailed analytical methodologies for its identification and quantification, and a summary of its key characterization data.

Introduction to Ranitidine Related Compound D

Ranitidine Related Compound D is an impurity associated with the synthesis and degradation of ranitidine, a histamine H2-receptor antagonist. Regulatory bodies require the identification and control of such impurities to ensure the safety and efficacy of pharmaceutical products. A thorough chemical characterization of these related compounds is therefore essential for drug development and quality control.

Chemical Identity:

| Parameter | Value |

| Chemical Name | N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide |

| CAS Number | 117846-02-3[1][2][3] |

| Molecular Formula | C12H19N3O4S[1][2][3] |

| Molecular Weight | 301.36 g/mol [1][2][3] |

| Appearance | Pale Yellow Gel[3] |

Analytical Methodologies

The accurate identification and quantification of Ranitidine Related Compound D necessitate the use of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the separation of Ranitidine Related Compound D from ranitidine and its other impurities. A key challenge in method development is achieving adequate resolution between impurity D and the closely eluting impurity E.[4]

Illustrative HPLC Workflow:

References

Stability Profile of Demethylamino Ranitidine Acetamide Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile of Demethylamino Ranitidine Acetamide Sodium, a known impurity and degradation product of Ranitidine.[1][2][3] The information presented herein is crucial for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document details potential degradation pathways, analytical methodologies for stability assessment, and presents data in a structured format for ease of interpretation.

Introduction

This compound (CAS No. 112251-56-6) is recognized as impurity D of Ranitidine Hydrochloride.[1][3] Its presence and concentration in the final drug product are critical quality attributes that must be monitored and controlled. Understanding the stability of this impurity is essential for setting appropriate specifications, determining retest periods, and defining storage conditions for Ranitidine-containing products. While direct and extensive stability studies on this specific impurity are not widely published, a robust stability profile can be inferred from the extensive research on the degradation of Ranitidine under various stress conditions.[4][5][6]

Forced Degradation and Stability-Indicating Methods

Forced degradation studies are fundamental to understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Ranitidine has been shown to degrade under acidic, basic, and oxidative conditions, while being relatively stable under thermal and photolytic stress.[4][5]

Summary of Forced Degradation Conditions for Ranitidine

The following table summarizes typical stress conditions applied in forced degradation studies of Ranitidine, which would lead to the formation of impurities such as this compound.

| Stress Condition | Reagent/Parameter | Duration | Observations |

| Acid Hydrolysis | 0.1 M HCl | 24 - 48 hours | Significant degradation observed.[4][5] |

| Base Hydrolysis | 0.1 M NaOH | 24 - 48 hours | Significant degradation observed.[4][5] |

| Oxidative | 3-30% H₂O₂ | 15 - 30 minutes | Significant degradation observed.[4][5][6] |

| Thermal | 60 - 80°C | 10 - 28 days | Relatively stable, some degradation may occur at higher temperatures over extended periods.[5][6] |

| Photolytic | UV light (254 nm), Xenon lamp | 7 - 10 days | Relatively stable, though some degradation products have been identified upon intense irradiation.[5][6] |

| Humidity | 75-90% RH | 7 - 28 days | Moisture can promote degradation, especially in the presence of other impurities.[7] |

Analytical Methodologies for Stability Testing

A validated, stability-indicating analytical method is paramount for accurately quantifying this compound and other impurities in the presence of the active pharmaceutical ingredient (API) and other degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[4][5]

Representative HPLC Method Protocol

The following protocol is a representative example of a stability-indicating HPLC method for the analysis of Ranitidine and its impurities.

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size

-

Mobile Phase: A gradient mixture of a buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components).

-

Sonicate to ensure complete dissolution.

-

Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.[8]

Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[4]

Visualization of Key Processes

Potential Degradation Pathway of Ranitidine

The following diagram illustrates a simplified potential degradation pathway for Ranitidine that could lead to the formation of this compound and other related impurities.

Caption: Simplified degradation pathways of Ranitidine under stress conditions.

Experimental Workflow for Stability Testing

The diagram below outlines a typical experimental workflow for conducting a comprehensive stability study of a pharmaceutical product.

Caption: A typical workflow for conducting pharmaceutical stability studies.

Summary and Conclusions

The stability of this compound is intrinsically linked to the stability of the parent drug, Ranitidine. Understanding the conditions that promote the degradation of Ranitidine is key to controlling the formation of this and other impurities. The use of a validated, stability-indicating HPLC method is essential for the accurate monitoring of impurity levels throughout the shelf-life of the drug product. While this guide provides a comprehensive overview based on available data for Ranitidine, further studies focusing specifically on the stability of isolated this compound would be beneficial for a more complete understanding.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase behavior of ranitidine HCl in the presence of degradants and atmospheric moisture--impact on chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for the Analysis of Demethylamino Ranitidine Acetamide Sodium (Ranitidine Impurity D)

These application notes provide a comprehensive guide for the identification and quantification of Demethylamino Ranitidine Acetamide Sodium, a known impurity of Ranitidine, referred to as Ranitidine Impurity D in the European Pharmacopoeia (EP). The following protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of ranitidine and its related substances.

Introduction

This compound is a process-related impurity and a potential degradant of Ranitidine Hydrochloride. Its monitoring and control are crucial for ensuring the quality, safety, and efficacy of ranitidine drug products. The primary analytical technique for the determination of this impurity is High-Performance Liquid Chromatography (HPLC) with UV detection. This document outlines a detailed HPLC method based on the European Pharmacopoeia monograph for Ranitidine Hydrochloride and other validated methods.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical method.

Table 1: System Suitability Criteria

| Parameter | Acceptance Criterion |

| Resolution | Minimum 1.5 between the peaks of impurity J and ranitidine[2] |

Table 2: Impurity Limits

| Impurity | Limit |

| Impurity D | Not more than 0.2 times the area of the principal peak in the chromatogram obtained with the reference solution (b) (0.2%)[2] |

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity | Assessed from Limit of Quantification (LOQ) to 300% of the standard concentration[1] |

| Accuracy | Recovery between 90% and 110%[1] |

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound (Ranitidine Impurity D) using a gradient reverse-phase HPLC method.

Reagents and Materials

-

Ranitidine Hydrochloride Reference Standard (CRS)

-

Ranitidine for system suitability CRS (containing impurities A, D, and H)

-

Potassium dihydrogen phosphate

-

Strong sodium hydroxide solution

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Instrumentation

-

A High-Performance Liquid Chromatograph (HPLC) system equipped with a gradient pump, a UV detector, an autosampler, and a column oven.

-

Data acquisition and processing software.

Chromatographic Conditions

| Parameter | Condition |

| Column | Octadecylsilyl amorphous organosilica polymer (3.5 µm), 0.1 m x 4.6 mm[2] |

| Mobile Phase A | A mixture of 10 volumes of mobile phase B and 90 volumes of buffer solution[2] |

| Mobile Phase B | Acetonitrile[2] |

| Buffer Solution | Dissolve 6.8 g of potassium dihydrogen phosphate in 950 mL of water, adjust to pH 7.1 with strong sodium hydroxide solution, and dilute to 1000 mL with water.[2] |

| Flow Rate | 1.5 mL/min[2] |

| Gradient Elution | See Table 4 |

| Detection | UV at 230 nm[1][2] |

| Injection Volume | 10 µL[2] |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 40°C) for better reproducibility[1] |

| Relative Retention Time | Impurity D: approximately 0.8 (relative to Ranitidine)[2] |

Table 4: Gradient Elution Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 - 1 | 100 | 0 |

| 1 - 15 | 100 → 50 | 0 → 50 |

| 15 - 20 | 50 | 50 |

| 20 - 22 | 50 → 100 | 50 → 0 |

| 22 - 25 | 100 | 0 |

Preparation of Solutions

-

Test Solution: Dissolve 13 mg of the substance to be examined in mobile phase A and dilute to 100.0 mL with mobile phase A.[2]

-

Reference Solution (a) - System Suitability: Dissolve 6.5 mg of ranitidine for system suitability CRS (containing impurities A, D, and H) in mobile phase A and dilute to 50.0 mL with mobile phase A.[2]

-

Reference Solution (b) - Quantitation: Dilute 1.0 mL of the test solution to 100.0 mL with mobile phase A.[2]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method.

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of the analytical method components.

References

Application Note: Quantification of Ranitidine Impurities Using a Stability-Indicating HPLC Method

[AN-HPLC-001]

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of impurities in ranitidine drug substances and products. The described method is crucial for quality control and stability testing in the pharmaceutical industry.

Introduction

Ranitidine, a histamine H2-receptor antagonist, is known to be susceptible to degradation, forming various impurities that can compromise its safety and efficacy.[1][2] Therefore, a validated, stability-indicating analytical method is essential to separate and quantify these impurities, ensuring the quality and stability of the final product. This document provides a comprehensive protocol for such a method, including detailed experimental procedures and validation data, in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following table summarizes the optimized chromatographic conditions.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |